2-Methoxy-6-(2-nitroethenyl)phenol

Antioxidant Chemistry Free Radical Scavenging Phenolic Compounds

Researchers requiring a precise negative control for PTP1B assays or a unique scaffold for herbicide SAR often face supply variability and uncertain purity. - Validated weak PTP1B inhibition (IC50 > 10 µM) ensures clean assay background. - Ortho-substitution pattern critical for pK-value-dependent herbicidal potency optimization. - Suitable for focused β-nitrostyrene library synthesis for antimicrobial screening. Consistent ≥98% purity, analytical data provided, and available for immediate global shipment.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 1986-06-7
Cat. No. B12076846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(2-nitroethenyl)phenol
CAS1986-06-7
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=C[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-14-8-4-2-3-7(9(8)11)5-6-10(12)13/h2-6,11H,1H3/b6-5+
InChIKeyVZXBWZSEGHDECZ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-(2-nitroethenyl)phenol: Key Properties & Procurement


2-Methoxy-6-(2-nitroethenyl)phenol (CAS 1986-06-7), also known as 2-methoxy-6-[(E)-2-nitroethenyl]phenol, is a substituted phenolic compound (C9H9NO4, MW 195.17 g/mol) featuring a methoxy group ortho to the phenolic hydroxyl and a nitrovinyl moiety ortho to the methoxy group [1][2]. Its LogP is approximately 2.17, with a topological polar surface area (PSA) of 75.3 Ų [3]. This nitrostyrene derivative is primarily utilized as a synthetic intermediate in medicinal chemistry and as a research tool for investigating structure-activity relationships in phenolic antioxidants [4].

Workflow Medicinal chemistry synthesis & SAR studies Synthetic intermediate for nitrostyrene derivatization
Selection Context Phenolic antioxidant research tool Probe for radical scavenging mechanism studies
Format Substituted ortho-nitrostyrene scaffold Reactive handle for chemical libraries

2-Methoxy-6-(2-nitroethenyl)phenol: Analog Substitution Limitations


Substituting 2-Methoxy-6-(2-nitroethenyl)phenol with a structurally similar phenol, such as an unsubstituted nitrostyrene or a mono-methoxy phenol, is not scientifically valid due to the compound's unique ortho-substitution pattern. The simultaneous presence of an electron-donating methoxy group and an electron-withdrawing nitrovinyl group creates a specific electronic environment that profoundly influences both its chemical reactivity and biological interactions [1]. For example, research on phenolic antioxidants has demonstrated that ortho-methoxyphenols themselves lack antioxidant activity; however, the introduction of an additional substituent can unlock this property, highlighting the critical role of precise substitution [2]. Furthermore, the herbicidal activity of nitro-substituted phenylphenols is directly correlated with their pK-values, a parameter highly sensitive to substituent identity and position [3]. Therefore, generic substitution risks significant deviations in performance.

Target Compound 2-Methoxy-6-(2-nitroethenyl)phenol
Generic Alternatives Mono-substituted phenols / Simple nitrostyrenes
Electronic environment differs significantly; the ortho-methoxy and nitrovinyl synergy may not transfer. Antioxidant and binding profiles may shift due to altered pK-values.
pK-value dependent activities, such as pre-emergence herbicidal effects, are highly sensitive to substituent identity and position. Generic substitution risks performance deviation.
Steric and electronic fit in binding pockets (e.g., PTPs) is context-dependent. Simple analogs may not provide the same scaffold-specific interactions.

2-Methoxy-6-(2-nitroethenyl)phenol: Evidence Comparison Guide


Antioxidant Activity vs. ortho-Methoxyphenol

In contrast to simple ortho-methoxyphenols, which exhibit no antioxidant activity [1][2], the introduction of an electron-withdrawing nitrovinyl group, as in 2-Methoxy-6-(2-nitroethenyl)phenol, is predicted to significantly alter hydrogen atom transfer (HAT) and single electron transfer (SET) capacities. Class-level inference from structure-activity studies on phenolic antioxidants indicates that electron-withdrawing groups generally reduce antioxidant activity by decreasing electron density on the phenolic hydroxyl [3]. This suggests 2-Methoxy-6-(2-nitroethenyl)phenol will exhibit markedly different, and likely lower, radical scavenging activity compared to ortho-methoxyphenols with electron-donating substituents.

Antioxidant Activity
Class-level inference
Predicted low activity; electron-withdrawing effect
Supports negative control selection for SAR assays
Ortho-methoxyphenol baseline is inactive; direct assay data to verify
Antioxidant Chemistry Free Radical Scavenging Phenolic Compounds

Herbicidal Activity vs. Nitro-Substituted Phenylphenols

2-Methoxy-6-(2-nitroethenyl)phenol belongs to a class of nitro-substituted phenylphenols evaluated for pre-emergence herbicidal activity [1]. While quantitative data for this specific compound is not publicly available, cross-study comparisons with structurally related compounds suggest its potential differentiation. In a systematic study, a nitro-substituted phenylphenol (exact structure undisclosed) exhibited strong herbicidal activity, and this activity was correlated with the compound's pK-value [1][2]. The unique ortho-substitution pattern of 2-Methoxy-6-(2-nitroethenyl)phenol (methoxy and nitrovinyl) is predicted to yield a distinct pK-value, thus differentiating its herbicidal potential from simpler nitro-phenols.

Herbicidal Activity
Cross-study comparable
Predicted distinct profile; unique pK-value context
SAR differentiation from simpler nitro-phenols
Pre-emergence assay context; specific compound data to verify
Agrochemicals Herbicide Discovery Structure-Activity Relationship (SAR)

PTP Inhibition vs. Potent Inhibitors

In biochemical assays, 2-Methoxy-6-(2-nitroethenyl)phenol exhibits very weak inhibitory activity against several human protein tyrosine phosphatases (PTPs), including PTP1B, TCPTP, and SHP2, with IC50 values >10,000,000 nM (10 µM) [1]. This is a direct head-to-head comparison with potent, known PTP1B inhibitors, which typically exhibit IC50 values in the low nanomolar to micromolar range [2]. For example, the investigational drug ertiprotafib has an IC50 of ~100 nM against PTP1B [3]. This large difference clearly establishes 2-Methoxy-6-(2-nitroethenyl)phenol as a weak, non-specific binder in this context.

PTP1B Inhibition
Head-to-head
IC50 > 10,000,000 nM vs ~100 nM
>100,000-fold less active; weak binder
Direct comparison; supports negative control validation for specificity
Medicinal Chemistry Enzyme Inhibition Diabetes Research

Antimicrobial Screening vs. Simpler β-Nitrostyrenes

2-Methoxy-6-(2-nitroethenyl)phenol can be differentiated from simpler β-nitrostyrenes in antimicrobial screens. A study on 23 β-nitrostyrene derivatives revealed that antimicrobial activity is highly dependent on the phenolic substitution pattern [1]. While a direct comparison for this specific compound is unavailable, the study established a clear baseline: compounds ranged from monosubstituted phenols to trimethoxy derivatives, with a wide spectrum of activity against bacteria and fungi [1][2]. The unique 2-methoxy-6-nitrovinyl substitution pattern of this compound, not represented in that study, is therefore expected to produce a distinct activity profile, making it a valuable probe for expanding antimicrobial SAR.

Antimicrobial Screen
Class-level inference
Predicted unique activity profile
Expands β-nitrostyrene SAR space
Susceptibility testing context; panel screening data to verify
Antimicrobial Research β-Nitrostyrene Derivatives Drug Discovery

2-Methoxy-6-(2-nitroethenyl)phenol: Research & Industrial Applications


Negative Control for PTP1B Inhibitor Screening

Use as a negative control in high-throughput screens for PTP1B inhibitors. Its demonstrated weak activity (IC50 > 10 µM) [1] helps define the assay's background signal, ensuring that observed hits are not due to nonspecific interactions with the phenolic scaffold.

Scaffold for Herbicidal SAR Studies

Employ as a core scaffold in the synthesis and evaluation of novel pre-emergence herbicides. Its unique ortho-substitution pattern allows for systematic exploration of how structural modifications alter pK-value and, consequently, herbicidal potency [2].

Probe for Substituent Effects in Antioxidants

Use as a comparative tool to study the impact of electron-withdrawing groups on the antioxidant capacity of ortho-methoxyphenols. Its predicted low activity, based on class-level inference [3], makes it a valuable contrast to more active, electron-donating analogs.

Expanding β-Nitrostyrene SAR Libraries

Incorporate into focused libraries of β-nitrostyrenes to probe the structure-activity relationship for antimicrobial activity. Its distinct substitution pattern, absent from prior screens [4], can help identify new chemotypes with enhanced potency or selectivity.

Application
Selection Property
Validation Focus
PTP1B Inhibitor Screening
Low PTP affinity
Negative control benchmarking for assay background
Herbicide SAR Scoping
Ortho-substitution pattern
pK-value and pre-emergence activity correlation
Antioxidant Mechanism Studies
Nitrovinyl electron-withdrawing effect
Structure-activity relationship (SAR) in radical scavenging
Antimicrobial SAR Library Expansion
Distinct β-nitrostyrene scaffold
Antimicrobial susceptibility profiling and hit validation
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